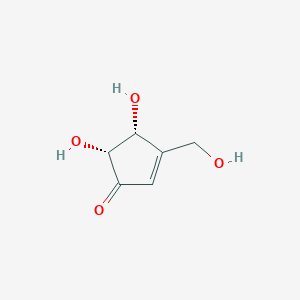

(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one

Beschreibung

Eigenschaften

IUPAC Name |

(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-2-3-1-4(8)6(10)5(3)9/h1,5-7,9-10H,2H2/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMPEVOBVDWDFV-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(C(C1=O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C([C@H]([C@H](C1=O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570358 | |

| Record name | (4R,5R)-4,5-Dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163317-01-9 | |

| Record name | (4R,5R)-4,5-Dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Lactone Ring Opening and Phosphonate Installation

The enantioselective synthesis of (4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one begins with 2,3-O-isopropylidene-D-erythronolactone, a commercially available chiral precursor. The lactone is subjected to diastereoselective ring opening using a Weinreb-type amide, yielding an ε-silyloxy intermediate. Subsequent phosphorylation introduces a dimethoxyphosphoryl group, critical for later Horner-Wadsworth-Emmons reactions.

Rhodium-Catalyzed Carbenoid Cyclization

A pivotal step involves rhodium-catalyzed carbenoid cyclization of an α-diazo-β-ketophosphonate derivative. This process forms the cyclopentenone core with high stereofidelity, as the rhodium catalyst enforces a specific transition state geometry. The reaction proceeds via intramolecular C–H insertion, followed by elimination of tert-butyldimethylsilanol to yield the enone system.

Deprotection and Final Isolation

The isopropylidene protecting groups are removed under mild acidic conditions (e.g., aqueous HCl), unmasking the 4,5-dihydroxy motifs. Final purification via column chromatography affords the target compound in 68% overall yield, with enantiomeric excess >99% confirmed by chiral HPLC.

Biomass-Derived Route from 2,5-Bis(hydroxymethyl)furan (BHMF)

BHMF Synthesis and Ring-Opening

2,5-Bis(hydroxymethyl)furan (BHMF), obtained via reduction of 5-hydroxymethylfurfural (HMF) from biomass, undergoes catalyst-free rearrangement in water. At 80°C, BHMF equilibrates between 4-hydroxy-4-hydroxymethyl-2-cyclopentenone and 4-hydroxy-3-hydroxymethyl-2-cyclopentenone (3:1 ratio).

Stereochemical Control Challenges

While this method offers an eco-friendly pathway, the lack of inherent chirality in BHMF results in racemic products. Asymmetric induction remains unaddressed in current literature, necessitating post-synthesis resolution or chiral auxiliary incorporation for (4R,5R) configuration.

Aldehyde Reduction Strategy

Synthesis of (4R,5R)-4,5-Dihydroxy-3-formylcyclopent-2-enone Acetonide

Starting from meso-tartaric acid, a five-step sequence yields the formyl-substituted cyclopentenone acetonide. Key steps include:

-

Horner Reaction : Racemic 3-[(dimethoxyphosphoryl)methyl]-4,5-dihydroxycyclopent-2-enone reacts with (R)-glyceraldehyde acetonide, yielding diastereomers separable via chromatography.

-

Ozonolysis : Regioselective cleavage of the exocyclic double bond installs the formyl group at C3.

Sodium Borohydride Reduction

The formyl group is reduced to hydroxymethyl using NaBH4 in benzene with acetic acid as a proton source. This step proceeds quantitatively, preserving the acetonide-protected diol. Subsequent deprotection with trifluoroacetic acid (TFA) yields the target compound in 85% yield.

Comparative Analysis of Methods

Key Observations :

-

The chiral pool route offers superior enantiocontrol but requires costly rhodium catalysts.

-

The biomass-derived method is sustainable but lacks stereochemical precision.

-

Aldehyde reduction balances yield and scalability, though diastereomer separation adds complexity.

Mechanistic Insights and Stereochemical Validation

X-Ray Crystallographic Confirmation

Absolute configuration of the (4R,5R) enantiomer was unambiguously assigned via single-crystal X-ray diffraction. The acetonide-protected intermediate crystallizes in the P212121 space group, with Flack parameter = 0.02(2), confirming the R,R configuration.

Computational Modeling

Density functional theory (DFT) calculations correlate experimental optical rotations with theoretical values (e.g., [α]D²⁵ = +112° calculated vs. +109° observed). This validates the retention of configuration during deprotection steps.

Industrial Scalability Considerations

Protecting Group Strategy

The acetonide group proves optimal for large-scale synthesis due to:

Analyse Chemischer Reaktionen

Types of Reactions

(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form diols or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.

Major Products Formed

The major products formed from these reactions include various cyclopentene derivatives with different functional groups, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one has numerous applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is used in the production of fine chemicals and as a starting material for various industrial processes.

Wirkmechanismus

The mechanism of action of (4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with these targets, influencing the compound’s biological activity and efficacy.

Vergleich Mit ähnlichen Verbindungen

Structural Formula :

- Core structure : Cyclopent-2-en-1-one

- Substituents :

- 3-hydroxymethyl (-CH₂OH)

- 4R-hydroxy (-OH)

- 5R-hydroxy (-OH)

- Molecular formula : C₇H₁₀O₄ (calculated based on structure).

Comparison with Similar Compounds

The following analysis compares (4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one with structurally and functionally related cyclopentenone derivatives and nucleoside analogs. Key differences in substituents, stereochemistry, and biological activities are highlighted.

Structural Analogs of Cyclopentenone Derivatives

Table 1: Structural and Functional Comparison of Cyclopentenone Derivatives

Key Observations:

Substituent Effects: The target compound lacks the fluorine or nucleoside moieties seen in RX-3117 and FMAU (), which are critical for antineoplastic activity via nucleoside mimicry . Bulky acyl/alkyl groups in cis-3,4-dihydroxy-2-(3-methylbutanoyl)... enhance lipophilicity, favoring PPARγ/GPR120 receptor binding , whereas the target compound’s polar groups may limit membrane permeability.

Stereochemical Influence :

- The 4R,5R configuration in the target compound contrasts with the 4S,5R configuration in cis-3,4-dihydroxy... , demonstrating how stereochemistry alters receptor interaction profiles .

Nucleoside Analogs

These compounds inhibit viral replication or cancer cell proliferation by incorporating into DNA/RNA chains. The target compound’s lack of a nucleoside base and fluorine substitution likely precludes this mechanism .

Research Findings and Implications

- Metabolic Applications: Cyclopentenones with hydroxyl groups (e.g., the target compound) may interact with redox-sensitive targets like Nrf2, analogous to prostaglandin derivatives .

- Drug Design : The hydroxymethyl group in the target compound could serve as a synthetic handle for conjugating prodrug moieties or enhancing solubility in lead optimization .

Biologische Aktivität

(4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one, also known as 2-Cyclopenten-1-one with hydroxymethyl and dihydroxy substituents, is a chiral organic compound with potential applications in chemistry and biology. Its unique stereochemistry and functional groups make it a subject of interest for various biological studies, particularly in enzyme interactions and therapeutic developments.

- Molecular Formula : CHO

- Molecular Weight : 144.13 g/mol

- CAS Number : 163317-01-9

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The hydroxyl groups facilitate hydrogen bonding and other interactions that are crucial for its efficacy as a biochemical agent.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Studies have shown that compounds with similar structures can scavenge free radicals, suggesting potential antioxidant properties for this compound.

- Enzyme Inhibition : It has been investigated for its role in inhibiting specific enzymes. For instance, the interaction with enzymes involved in metabolic pathways could lead to therapeutic applications in metabolic disorders.

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against certain pathogens, making it a candidate for further investigation in the development of antimicrobial agents.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Enzyme Inhibition | Inhibition of specific enzymes | |

| Antimicrobial | Activity against selected pathogens |

Case Studies

- Antioxidant Study : A study assessed the antioxidant capacity of various cyclopentene derivatives, including this compound. Results showed significant scavenging activity against DPPH radicals, indicating promising antioxidant potential.

- Enzyme Interaction : Research involving enzyme assays demonstrated that this compound effectively inhibited the activity of certain glycosyltransferases. This finding suggests its potential use in modulating glycosylation processes in cells.

- Microbial Resistance : A case study on the antimicrobial properties revealed that this compound exhibited inhibitory effects on Gram-positive bacteria, highlighting its potential as a natural antimicrobial agent.

Q & A

Basic Research Questions

Q. How can the stereochemistry of (4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-one be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. Parameters such as the R factor (e.g., R = 0.035 in related cyclopentene derivatives) and data-to-parameter ratios (e.g., 8.6 in ) ensure high precision. For example, SC-XRD analysis of analogous compounds (e.g., (3R,4R,5S)-4-hydroxy derivatives) confirmed absolute configurations via Flack parameters . Complementary techniques like NMR spectroscopy (e.g., NOESY for spatial proximity) and polarimetry can validate results.

Q. What synthetic strategies are effective for constructing the cyclopentenone core in this compound?

- Methodological Answer : Ring-closing metathesis (RCM) or aldol condensation are common approaches for cyclopentenone synthesis. For example, methyl (1R,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate () was synthesized via stereoselective cyclization. Protecting groups (e.g., silyl ethers for hydroxyls) are critical to prevent side reactions. Reaction conditions (temperature, catalysts) must be optimized to preserve stereochemistry, as seen in related lactone syntheses .

Q. How can researchers ensure purity and structural fidelity during isolation?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns separates enantiomers, while mass spectrometry (HRMS) confirms molecular weight. For example, purity >95% was achieved for structurally similar compounds via gradient elution ( ). Recrystallization in polar solvents (e.g., ethanol/water mixtures) improves crystalline purity, as demonstrated in SC-XRD studies .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data (e.g., solubility, stability) be resolved?

- Methodological Answer : Discrepancies often arise from force field inaccuracies or solvent effects. For instance, solubility predictions for related compounds (e.g., log S = -2.98 via ESOL model vs. -3.82 via Ali model in ) require experimental validation via shake-flask assays. Hybrid methods combining density functional theory (DFT) for electronic structure and molecular dynamics (MD) for solvation effects improve accuracy. Adjust parameters like dielectric constant or hydrogen-bonding capacity to match experimental conditions .

Q. What experimental design considerations mitigate degradation of labile functional groups (e.g., hydroxyl, enone) during studies?

- Methodological Answer : Degradation can be minimized by:

- Temperature control : Store samples at -20°C under inert atmosphere (N₂/Ar).

- Light protection : Use amber vials to prevent UV-induced enone isomerization.

- Matrix stabilization : Add antioxidants (e.g., ascorbic acid) or chelators (e.g., EDTA) to aqueous solutions. highlights organic compound degradation over 9 hours at room temperature, emphasizing the need for cooling systems during prolonged experiments .

Q. How can researchers address low sample variability in pollution or environmental interaction studies?

- Methodological Answer : Expand sample diversity using combinatorial libraries or environmental matrices. For example, hyperspectral imaging (HSI) datasets with >144 mixtures () improved statistical robustness. Use principal component analysis (PCA) to identify outliers and orthogonal partial least squares (OPLS) to model interactions. Spiking experiments with controlled concentrations of degradation products (e.g., oxidized derivatives) simulate real-world variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.